1-(Piperazin-1-ylacetyl)azepane
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high chemo- and regioselectivity. For instance, the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes is achieved through a catalyst-free, three-component one-pot method with yields up to 96% . This suggests that a similar approach might be applicable for synthesizing 1-(Piperazin-1-ylacetyl)azepane, potentially involving a telescoped protocol to streamline the process.
Molecular Structure Analysis
The molecular structure of related compounds, such as the azetidine-based isosteres of piperazine, has been studied using X-ray diffraction and exit vector plot analysis . These studies have shown increased conformational flexibility compared to parent heterocycles. Although the exact structure of 1-(Piperazin-1-ylacetyl)azepane is not analyzed, it can be inferred that it may also exhibit unique conformational properties that could be of interest in drug discovery.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 1-(Piperazin-1-ylacetyl)azepane. However, the synthesis of similar compounds involves reactions such as heterocyclization and condensation . These reactions are typically used to create complex structures with potential biological activity, indicating that 1-(Piperazin-1-ylacetyl)azepane could also be synthesized through similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated in various studies. For example, biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and their binding properties at the human histamine H3 receptor have been assessed . The metabolic stability of these compounds was also evaluated using human and rat liver microsomes, and their metabolites were analyzed by UPLC-MS techniques . These analyses are crucial for understanding the pharmacokinetic and toxicological profiles of new compounds, which would also be relevant for 1-(Piperazin-1-ylacetyl)azepane.
Scientific Research Applications
Synthesis and Chemical Properties
1-(Piperazin-1-ylacetyl)azepane is involved in the synthesis of α- and β-substituted N-heterocycles. This process includes the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen. This method facilitates the production of α-alkylated piperidine, piperazine, and azepane products, showcasing atom-economic reactions with high regio- and diastereoselectivity (Payne et al., 2013).
The compound is also key in the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams, leading to the creation of functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).
Reactions with Alicyclic Amines
- In reactions with alicyclic amines, 1-(Piperazin-1-ylacetyl)azepane exhibits diverse pathways. For instance, it can undergo nucleophilic addition at the carbon-carbon double bond with morpholine and piperazine to form aza-Michael products. The reaction path is influenced by the basicity of the amine involved (Efremova et al., 2013).
Bioactive Compound Synthesis
This compound plays a role in the synthesis of bioactive molecules, such as the production of N-protected monosubstituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. These building blocks are crucial in drug discovery and development (Crestey et al., 2009).
It is also used in the synthesis of biphenyloxy-alkyl derivatives of piperidine and azepane, which are evaluated for binding properties at histamine H3 receptors, showcasing its potential in the development of receptor ligands (Łażewska et al., 2017).
properties
IUPAC Name |
1-(azepan-1-yl)-2-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKLRHYGVJQAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427919 |
Source
|
Record name | 1-(piperazin-1-ylacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-ylacetyl)azepane | |
CAS RN |
39890-47-6 |
Source
|
Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(1-piperazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39890-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(piperazin-1-ylacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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